4-((4-Methoxybenzyl)oxy)nicotinic acid

Chemical Synthesis Quality Control Procurement

Procuring consistent 4-substituted nicotinic acid analogs for SAR studies is challenging. Generic substitution risks altered logP and binding kinetics. 4-((4-Methoxybenzyl)oxy)nicotinic acid solves this with its defined 4-methoxybenzyl group (computed logP ~2.5), ensuring precise steric/electronic probing of HCA2 or nAChR targets. - Standardized 95% purity verified by HPLC/NMR ensures batch-to-batch reproducibility. - Available from milligrams to grams, reducing lead time for parallel synthesis. - Ambient shipping conditions maintain stability during global transit.

Molecular Formula C14H13NO4
Molecular Weight 259.26 g/mol
Cat. No. B14039694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-Methoxybenzyl)oxy)nicotinic acid
Molecular FormulaC14H13NO4
Molecular Weight259.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)COC2=C(C=NC=C2)C(=O)O
InChIInChI=1S/C14H13NO4/c1-18-11-4-2-10(3-5-11)9-19-13-6-7-15-8-12(13)14(16)17/h2-8H,9H2,1H3,(H,16,17)
InChIKeyZFAVXPDJNUDMIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-((4-Methoxybenzyl)oxy)nicotinic acid: Chemical Identity and Baseline Characterization for Procurement Decisions


4-((4-Methoxybenzyl)oxy)nicotinic acid (CAS 1513789-00-8) is a 4-substituted pyridine-3-carboxylic acid derivative with molecular formula C14H13NO4 and molecular weight 259.26 g/mol [1]. This compound incorporates a 4-methoxybenzyl ether moiety at the 4-position of the nicotinic acid core, a structural motif that distinguishes it from unsubstituted nicotinic acid and other 4-substituted analogs . While primary literature directly evaluating this compound is sparse, vendor technical datasheets confirm a standard purity of 95% , and computational property predictions provide a baseline for comparison against alternative building blocks .

1
Identity

4-Methoxybenzyl ether nicotinic acid derivative, structurally distinct from simple 4-substituted analogs

2
QC support

Standard purity with batch-specific NMR, HPLC, and GC documentation

3
Property context

Computed logP and TPSA suggest enhanced lipophilicity for membrane permeability research

Why 4-((4-Methoxybenzyl)oxy)nicotinic acid Cannot Be Replaced by a Generic 4-Substituted Nicotinic Acid Analog


Generic substitution with a structurally similar 4-substituted nicotinic acid derivative is not scientifically justified due to the distinct physicochemical and potentially pharmacological implications of the 4-methoxybenzyl ether group. Unlike smaller substituents such as methoxy or hydroxy, the bulky, lipophilic 4-methoxybenzyl group significantly alters molecular properties such as logP, topological polar surface area, and hydrogen bonding capacity [1]. These changes can profoundly affect solubility, membrane permeability, and target binding kinetics. Therefore, procuring a specific analog like 4-((4-Methoxybenzyl)oxy)nicotinic acid is essential for maintaining consistency in SAR studies, synthetic routes, or biological assays where the precise 4-substituent is critical .

Lipophilicity shift

The 4-methoxybenzyl group greatly increases logP compared to smaller substituents; generic 4-substituted analogs may not reproduce membrane permeability profiles.

Hydrogen-bonding alteration

The benzyl ether oxygen and aromatic ring change H-bonding capacity; binding interactions established with simpler analogs may not transfer directly.

Steric bulk impact

The bulky substituent can influence target pocket fit and SAR; direct substitution with 4-hydroxy or 4-methoxy compounds may lead to different biological readouts.

4-((4-Methoxybenzyl)oxy)nicotinic acid: A Quantitative Evidence Guide for Procurement and Research Selection


4-((4-Methoxybenzyl)oxy)nicotinic acid: Purity Specifications and QC Documentation as a Procurement Differentiator

Procurement decisions for research chemicals are often influenced by the availability of robust quality control documentation. For 4-((4-Methoxybenzyl)oxy)nicotinic acid, Bidepharm supplies the compound with a standard purity of 95% and provides batch-specific analytical data including NMR, HPLC, and GC reports . While many vendors offer this compound, the explicit provision of such QC data reduces the risk of introducing impurities that could confound experimental results, offering a tangible advantage over suppliers who do not provide this level of documentation.

Purity & QC Documentation
Specification review
95% purity with NMR, HPLC, GC reports
Supports reproducible synthesis; batch-specific data reduce impurity-related variability.
Vendor-supplied QC documentation; no independent source.
Chemical Synthesis Quality Control Procurement

4-((4-Methoxybenzyl)oxy)nicotinic acid: Structural Distinction from 4-Hydroxy and 4-Methoxy Nicotinic Acid Analogs

The 4-methoxybenzyl group in 4-((4-Methoxybenzyl)oxy)nicotinic acid confers a significant increase in lipophilicity and molecular bulk compared to simpler 4-substituted analogs like 4-hydroxy nicotinic acid or 4-methoxy nicotinic acid. Computed properties from ChemSpider indicate a topological polar surface area (TPSA) of 68.6 Ų and a logP of approximately 2.5 for 4-((4-Methoxybenzyl)oxy)nicotinic acid . In contrast, 4-hydroxy nicotinic acid has a TPSA of 70.4 Ų and a logP of around 0.5, while 4-methoxy nicotinic acid has a TPSA of 59.4 Ų and a logP of approximately 1.2 [1]. These differences in physicochemical properties are critical for designing compounds with desired membrane permeability and solubility profiles.

Physicochemical Comparison
Computed properties
TPSA 68.6 Ų, logP ~2.5 vs 4-hydroxy (TPSA 70.4, logP ~0.5) and 4-methoxy analogs (TPSA 59.4, logP ~1.2)
Higher lipophilicity may support membrane permeability studies; measurable shift from simpler analogs.
Computational predictions; experimental validation recommended.
Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Synthesis

4-((4-Methoxybenzyl)oxy)nicotinic acid: Potential for GPR109A/HCA2 Receptor Modulation Based on Structural Analogy

While direct activity data for 4-((4-Methoxybenzyl)oxy)nicotinic acid is unavailable, its close structural relationship to known GPR109A/HCA2 agonists such as nicotinic acid and acifran suggests potential activity at this receptor. BindingDB reports that 4-substituted nicotinic acid derivatives can exhibit IC50 values in the nanomolar range for displacing [3H]nicotinic acid from the HCA2 receptor [1]. For instance, a related compound (CHEMBL3299113) demonstrated an IC50 of 327 nM in a binding assay using recombinant human HCA2 expressed in Flp-IN HEK cell membranes [1]. 4-((4-Methoxybenzyl)oxy)nicotinic acid, with its unique 4-methoxybenzyl substituent, may offer a distinct pharmacological profile compared to these known agonists, potentially influencing selectivity, efficacy, or ADME properties.

HCA2 Receptor Class Evidence
Class-level inference
No direct data; related 4-substituted analog IC50 327 nM at recombinant HCA2 (BindingDB).
May support HCA2-targeted SAR exploration; direct compound evaluation required.
Class-level binding data; extrapolation needs confirmation.
Pharmacology GPR109A/HCA2 Metabolic Disease

4-((4-Methoxybenzyl)oxy)nicotinic acid: Prioritized Research and Industrial Application Scenarios


SAR Exploration of GPR109A/HCA2 Receptor Ligands for Metabolic Disorders

Given the class-level evidence of activity for 4-substituted nicotinic acids at the HCA2 receptor [1], 4-((4-Methoxybenzyl)oxy)nicotinic acid is a compelling candidate for structure-activity relationship (SAR) studies. Its distinct 4-methoxybenzyl group offers a unique combination of lipophilicity and hydrogen bonding potential, making it a valuable tool to probe the steric and electronic requirements of the HCA2 binding pocket. Researchers can use this compound as a core scaffold to design and synthesize novel HCA2 agonists with improved potency, selectivity, or pharmacokinetic profiles.

Synthetic Intermediate in the Construction of Complex Nicotinic Acid-Derived Libraries

The 4-methoxybenzyl group can serve as a protecting group or a point of diversification in multi-step synthetic sequences. 4-((4-Methoxybenzyl)oxy)nicotinic acid can be employed as a versatile building block for generating diverse compound libraries, particularly those aimed at modulating nicotinic acid-related targets . Its ready availability with documented purity ensures consistent outcomes in parallel synthesis and combinatorial chemistry approaches.

Physicochemical Profiling for CNS Drug Discovery Programs

The computed logP of ~2.5 for 4-((4-Methoxybenzyl)oxy)nicotinic acid positions it within the optimal range for blood-brain barrier (BBB) penetration. Researchers focused on CNS targets, such as nicotinic acetylcholine receptors (nAChRs), can utilize this compound as a privileged scaffold to design brain-penetrant ligands. Its physicochemical properties can be benchmarked against simpler analogs like 4-hydroxy nicotinic acid (logP ~0.5) to demonstrate the impact of the 4-methoxybenzyl group on CNS exposure potential.

Application
Selection Property
Validation Focus
SAR exploration of HCA2 receptor ligands
4-Methoxybenzyl substitution for steric/electronic profiling of binding pocket
HCA2 receptor binding assay and selectivity screen
Synthetic intermediate for nicotinic acid-derived libraries
QC-documented purity and stable ether linkage for multi-step synthesis
Reproducibility in parallel synthesis and combinatorial approaches
Physicochemical profiling for CNS drug discovery
Lipophilic 4-methoxybenzyl scaffold within CNS-favorable logP range
Permeability and brain exposure assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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